

preventing peri-wound maceration with TRITEC dressings in highly exuding wounds

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Technical Support Center: TRITEC Dressings for Highly Exuding Wounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **TRITEC** and **TRITEC** Silver dressings for the management of highly exuding wounds, with a focus on preventing peri-wound maceration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TRITEC** dressings in managing high exudate levels?

A1: **TRITEC** dressings feature Active Fluid Management® (AFM®) technology. This three-part design combines two layers of high-performance fabrics through a micro-knit process. This creates a powerful moisture transfer mechanism that actively pulls excess exudate away from the wound bed and the peri-wound skin.[1][2] The exudate is then transferred to a secondary absorbent dressing. This continuous pumping action helps to maintain a moist wound environment conducive to healing while preventing the accumulation of excess fluid that can lead to maceration.[3]

Q2: What are the specific indications for using TRITEC dressings?







A2: **TRITEC** and **TRITEC** Silver dressings are indicated for the management of acute and chronic wounds with light to heavy exudate.[3] This includes partial-thickness burns, incisions, skin grafts, donor sites, lacerations, abrasions, and Stage I-IV dermal ulcers (e.g., venous, diabetic, and pressure ulcers).[1][4]

Q3: Can **TRITEC** dressings be used on infected wounds?

A3: **TRITEC** Silver dressings are particularly suitable for wounds at risk of or showing signs of localized infection. The proprietary ceramic silver ion technology releases silver in the presence of sodium from wound exudate, inhibiting a broad spectrum of infection-causing microbes, including antibiotic-resistant strains like MRSA.[1][5] This antimicrobial activity can last for up to seven days.[1]

Q4: How does **TRITEC** dressing contribute to the prevention of peri-wound maceration?

A4: The unidirectional wicking action of the Active Fluid Management® technology is key to preventing peri-wound maceration. By continuously drawing exudate away from the wound and the surrounding skin, the dressing minimizes moisture exposure to the delicate peri-wound area.[1][3] This helps to maintain the integrity of the skin and prevent the softening and breakdown associated with maceration.

Q5: What is the recommended procedure for applying **TRITEC** dressings to a highly exuding wound?

A5: For highly exuding wounds, the printed side of the **TRITEC** dressing should face away from the wound.[1] The dressing should be in direct contact with the wound bed for optimal performance.[1][4] A secondary absorbent dressing, such as gauze, an abdominal pad, or a foam dressing, should be placed on top of the **TRITEC** dressing to manage the transferred exudate. The dressings can then be secured using standard methods.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Peri-wound maceration is still occurring.	- Incorrect dressing application (printed side towards the wound) The secondary dressing is saturated and has not been changed The TRITEC dressing is not in direct contact with the entire wound bed Use of petrolatum-based ointments which can impair dressing performance.[4]	- Ensure the printed side of the TRITEC dressing is facing away from the wound for high exudate Change the secondary dressing as soon as it becomes saturated; the TRITEC dressing can remain in place Cut or shape the dressing to ensure complete contact with the wound surface.[1][3]- Avoid using petrolatum-based products with TRITEC dressings.
The wound bed appears dry.	- The level of exudate has decreased significantly For low to non-exuding wounds, the orientation of the dressing may need to be adjusted.	- For dry wounds, consider placing the printed side of the dressing towards the wound to help retain moisture.[1]- A healthcare professional should assess if a different type of dressing is more appropriate for the current wound condition.
The TRITEC dressing adheres to the wound bed upon removal.	- Although uncommon, this may occur if the wound has become significantly less exudative.	- Moisten the dressing with sterile saline or water to ease removal.[1][3]
The secondary dressing becomes saturated very quickly.	- The wound is producing a very high volume of exudate.	- Increase the frequency of the secondary dressing change. The TRITEC dressing itself may not need to be changed as frequently Consider using a more absorbent secondary dressing.



		- Discontinue use immediately
Suspected allergic reaction to	- The patient has a known	and consult a healthcare
TRITEC Silver.	sensitivity to silver.[1][4]	provider. TRITEC Silver is
TRITEC Slivel.	Sensitivity to sliver.[1][4]	contraindicated for patients
		with silver sensitivity.[1][4]

Data Presentation

Table 1: Performance Characteristics of **TRITEC** Dressings (Qualitative and illustrative data)

Performance Parameter	TRITEC / TRITEC Silver	Competitive Dressings (Illustrative)
Mechanism of Action	Active Fluid Management® (AFM®) technology actively pumps exudate away from the wound.[1][3]	Passive absorption (e.g., hydrocellular foam, hydroconductive dressings, gauze).
Peri-stomal Skin Moisture Level	Consistently maintains a lower moisture level, reducing the risk of maceration over a 48-hour period.[5]	Higher initial moisture levels that may increase the risk of maceration over time.[5]
Antimicrobial Activity (TRITEC Silver)	Broad-spectrum antimicrobial effect for up to 7 days.[1]	Varies by dressing type (e.g., may contain other antimicrobial agents or none).
Secondary Dressing Requirement	Yes, a secondary absorbent dressing is required to manage transferred exudate.[3]	Varies; some are all-in-one dressings, while others may also require a secondary dressing.

Note: Specific quantitative data for fluid handling capacity and MVTR for **TRITEC** dressings are not publicly available in standardized units. The information provided is based on the manufacturer's descriptions of performance.

Experimental Protocols



Protocol 1: Evaluation of Free Swell Absorptive Capacity (Adapted from EN 13726-1)

Objective: To determine the maximum fluid absorption capacity of a dressing in the absence of an applied load.

Materials:

- TRITEC dressing samples (circular, 5 cm diameter)
- Test Solution A (simulated wound exudate: 8.298 g NaCl and 0.368 g CaCl2·2H2O per liter of deionized water)
- Incubator set to 37°C
- Beakers (250 ml)
- Forceps
- Analytical balance (accurate to 0.001 g)
- Timer
- · Draining rack

Procedure:

- Weigh the dry TRITEC dressing sample (W dry).
- · Place the dressing sample in a beaker.
- Add a volume of Test Solution A, pre-warmed to 37°C, that is 40 times the mass of the sample.
- Place the beaker in the incubator at 37°C for 30 minutes.
- After 30 minutes, remove the beaker from the incubator.



- Using forceps, carefully remove the dressing sample from the beaker.
- Suspend the dressing sample vertically from a corner using the forceps over the beaker for 30 seconds to allow excess, non-absorbed fluid to drain.
- Weigh the wet dressing sample (W wet).
- Calculate the free swell absorptive capacity using the formula: Absorptive Capacity (g/g) =
 (W wet W dry) / W dry
- Repeat the procedure for a statistically significant number of samples (n≥3).

Protocol 2: Evaluation of Moisture Vapor Transmission Rate (MVTR) - Upright Paddington Cup Method (Adapted from EN 13726-2)

Objective: To measure the rate of water vapor transmission through the dressing when it is in contact with water vapor, simulating a low-exudating wound environment.

Materials:

- TRITEC dressing samples
- Paddington cups (or similar cylindrical cups with a defined circular opening, e.g., 10 cm²)
- Deionized water
- Environmental chamber or incubator set to 37°C and <20% relative humidity
- Analytical balance
- Clamping mechanism for the Paddington cup
- Impermeable film (to seal edges if necessary)
- Timer

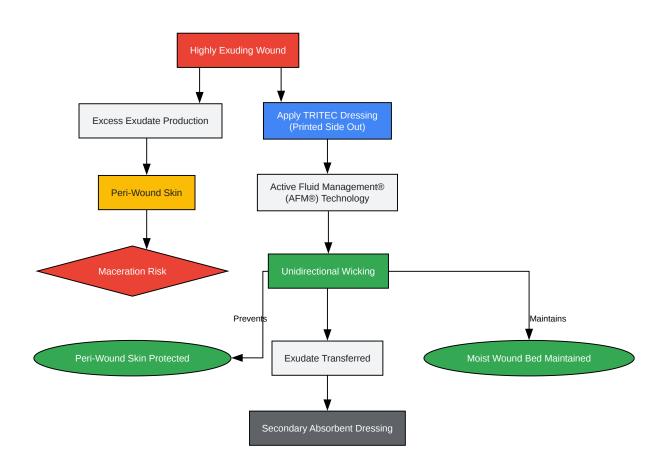
Procedure:

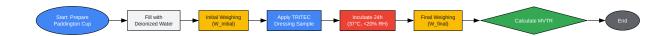


- Fill the Paddington cup with a specified volume of deionized water (e.g., 20 ml), ensuring there is an air gap between the water surface and the dressing.
- Weigh the filled Paddington cup with water (W_initial).
- Place the **TRITEC** dressing sample over the opening of the cup, ensuring the side that would face away from the wound in a clinical setting is outermost.
- Secure the dressing in place with the clamping mechanism. If the dressing is adhesive, ensure a good seal. If not, an impermeable film can be used to seal the edges to prevent vapor loss from the sides.
- Place the assembled apparatus in the environmental chamber at 37°C and <20% RH for 24 hours.
- After 24 hours, remove the apparatus from the chamber and allow it to equilibrate to room temperature.
- Weigh the apparatus again (W_final).
- Calculate the MVTR using the formula: MVTR (g/m²/24h) = ((W_initial W_final) / Area of opening in m²) * 1
- Repeat the procedure for a statistically significant number of samples (n≥3).

Visualizations







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